molecular formula C4H7F3O B1293914 2-Trifluoromethyl-2-propanol CAS No. 507-52-8

2-Trifluoromethyl-2-propanol

Cat. No. B1293914
CAS RN: 507-52-8
M. Wt: 128.09 g/mol
InChI Key: OCGWWLDZAFOHGD-UHFFFAOYSA-N
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Description

2-Trifluoromethyl-2-propanol is a compound that is not directly mentioned in the provided papers, but its structural relatives and derivatives are extensively studied due to their importance in pharmaceutical and biologically active compounds. The presence of the trifluoromethyl group is known to significantly enhance lipophilicity, bioavailability, and uptake of these molecules .

Synthesis Analysis

The synthesis of trifluoromethylated compounds is of great interest due to their biological activity. One efficient method for synthesizing trifluoromethylated arylpropanoic acids, indanones, and dihydrocoumarins involves the use of 2-(trifluoromethyl)acrylic acid with arenes/phenols under superacidic conditions, employing Friedel-Crafts alkylation or tandem Friedel-Crafts alkylation-cycloacylation . Additionally, trifluoromethyl epoxy ethers can react with aromatic amines in hexafluoro-2-propanol to yield trifluoromethyl indolinols, which can be further processed into trifluoromethyl indoles .

Molecular Structure Analysis

The molecular structure of compounds related to 2-trifluoromethyl-2-propanol has been investigated using various techniques. For instance, the microwave spectrum of 1,1,1-trifluoro-2-propanol has been studied, revealing that one of the rotameric forms is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the fluorine atoms . This hydrogen bond is mainly due to the attraction between the O-H and C-F bond dipoles.

Chemical Reactions Analysis

The reactivity of trifluoromethylated compounds is diverse. Perfluoro-2-(trifluoromethyl)propene, a related compound, is highly reactive, participating in both heterolytic and homolytic reactions, and can react with various nucleophiles . The addition of 2-propanol to trifluoroethylene has been photochemically initiated to afford various adducts and telomers, demonstrating the potential for radical addition reactions10.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds are influenced by the presence of the trifluoromethyl group. The effect of fluorination on hydrogen bonding has been studied in 2-propanol and its derivatives, showing that fluorination can affect OH frequency shift, hydrogen bond strength, and cluster stability . The hydrogen bond network in aqueous mixtures of trifluoroethanol has been analyzed, indicating that the -CF3 group can change the orientation and hydrogen-bonding site of water molecules, affecting the clustering of water molecules and enhancing hydrogen bonding between the alcohol and water .

Scientific Research Applications

1. Spectroscopic Studies and Hydrogen Bonding

2-Trifluoromethyl-2-propanol has been studied for its impact on hydrogen bonding dynamics. Research involving Fourier transform infrared (FTIR) spectra has revealed insights into dimers, oligomers, and large clusters, as well as conformational isomerism in molecules like 2-propanol and its fluorinated derivatives. These studies are important for understanding intramolecular torsional isomerization dynamics and its coupling to intermolecular hydrogen bonding (Schaal, Häber, & Suhm, 2000).

2. Kinetics of Oxidation Reactions

Research has focused on the kinetics of oxidation reactions involving 2-propanol and its fluorinated variants. Studies on the oxidation by potassium tetraoxoferrate(VI) under basic conditions have revealed important insights into reaction dynamics and product formation. These findings are significant for understanding the chemical pathways and efficiency of such oxidation processes (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).

3. Catalysis and Synthesis

The compound has found applications in the field of catalysis and synthesis. For instance, it has been used in the regio- and diastereoselective ring-opening of certain compounds, leading to the creation of potent inhibitors. This highlights its role in facilitating specific chemical reactions under controlled conditions, which is crucial in pharmaceutical and chemical synthesis (Li et al., 2010).

4. Polymerization Processes

2-Trifluoromethyl-2-propanol has been utilized in polymerization processes. It serves as a solvent that optimally balances the solubility of various components while preventing detrimental side reactions. This is particularly important in creating semi-fluorinated polymers with specific properties for industrial applications (Discekici et al., 2017).

5. Environmental Studies

There's also a focus on environmental studies, such as the photodegradation of certain persistent pollutants in water and alkaline 2-propanol solutions. This research is critical for developing effective methods to mitigate environmental pollutants (Yamamoto, Noma, Sakai, & Shibata, 2007).

Safety And Hazards

2-Trifluoromethyl-2-propanol is classified as a flammable liquid (Category 2, H225) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1,1,1-trifluoro-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3O/c1-3(2,8)4(5,6)7/h8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGWWLDZAFOHGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198752
Record name 1,1,1-Trifluoro-2-methylpropan-2-ol
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Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Trifluoromethyl-2-propanol

CAS RN

507-52-8
Record name 1,1,1-Trifluoro-2-methyl-2-propanol
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Record name 1,1,1-Trifluoro-2-methylpropan-2-ol
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Record name 507-52-8
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Record name 1,1,1-Trifluoro-2-methylpropan-2-ol
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Record name 1,1,1-trifluoro-2-methylpropan-2-ol
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Record name 1,1,1-TRIFLUORO-2-METHYLPROPAN-2-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
MP Jansen, KM Koshy, NN Mangru… - Journal of the American …, 1981 - ACS Publications
Solvolysis rates of 2-(trifluoromethyl)-2-propyl trifluoromethanesulfonate (2c) in a variety of solvents did not show a correlation with rates for 2-adamantyl tosylate in the same solvents. …
Number of citations: 0 pubs.acs.org
G Graner, E Hirota, T Iijima, K Kuchitsu, DA Ramsay… - … containing Three or Four … - Springer
This document is part of Subvolume C ‘Molecules containing Three or Four Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
SJ Lee, SJ Oh, DY Chi, BS Lee, JS Ryu… - Journal of Labelled …, 2008 - Wiley Online Library
… BuOH (2methyl-2-propanol), t-amyl alcohol (2-methyl-2-butanol), thexyl alcohol (2,3-dimethyl-2-butanol), 3,3-dimethyl-2-butanol, 3,3dimethyl-1-butanol and 2-trifluoromethyl-2-propanol …
IL Knunyants, BL Dyatkin, AV Fokin… - Bulletin of the Academy of …, 1964 - Springer
The nitration of perfluoroisobutene with nitrogen dioxide at 170–180 gives pentafluoro-3-nitro-2- (trifluoromethyl)-2-propanol nitrous ester (bp 109–110) and a wide fraction (bp 30–100), …
Number of citations: 0 link.springer.com
EH Discekici, A Anastasaki, R Kaminker… - Journal of the …, 2017 - ACS Publications
… The judicious selection of commercially available 2-trifluoromethyl-2-propanol (TFMP) as the solvent is a key discovery, which simultaneously solubilizes all reagents (monomer, catalyst…
Number of citations: 0 pubs.acs.org
A Athina, K Revital, W Johannes, F Carolin, O Bernd… - 2017 - pubag.nal.usda.gov
… Use of the commercially available solvent, 2-trifluoromethyl-2-propanol, optimally balances monomer, polymer, and catalyst solubility while eliminating transesterification as a …
Number of citations: 0 pubag.nal.usda.gov
T KORPPI - 1977 - pascal-francis.inist.fr
Keyword (fr) ALCOOL COMPOSE ALIPHATIQUE SATURE COMPOSE ORGANIQUE HALOGENE ISOLEMENT MATRICE SOLUTION CHIMIQUE ETAT SOLIDE CONFORMATION …
Number of citations: 0 pascal-francis.inist.fr
LG Bell - 1961 - vtechworks.lib.vt.edu
… Ethylmagnesium bromide was theated with l,1,l—trifluoro— acetone to give IV in a 49% yield and 2-trifluoromethyl-2 propanol in a 40% yield. The ylelds obtalned were only in slight …
Number of citations: 0 vtechworks.lib.vt.edu
G Guzmán‐González, M Alvarez‐Tirado… - Advanced Energy …, 2023 - Wiley Online Library
… The LiIL5 derived from the ternary alcohol 2-trifluoromethyl-2-propanol, having only one equal amount of CF 3 groups in the electron-withdrawing substituent, shows a low ionic …
Number of citations: 0 onlinelibrary.wiley.com
T Huang, JM Shreeve - Inorganic Chemistry, 1986 - ACS Publications
… 2-Trifluoromethyl-2-propanol (2 mmol) was condensed into a flask charged with 2 mmol of n-butyllithium (1.5 M solution in hexane) and the mixture then stirred for 30 min at -20 C. The …
Number of citations: 0 pubs.acs.org

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